molecular formula C7H7BrN4O B1450778 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 55457-59-5

8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B1450778
CAS No.: 55457-59-5
M. Wt: 243.06 g/mol
InChI Key: MDVCSXPJUPEDCB-UHFFFAOYSA-N
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Description

8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a brominated derivative of the pyrazolo-triazinone scaffold, a nitrogen-rich heterocyclic system recognized for its structural similarity to purine bases (e.g., adenine, guanine) and its utility in medicinal chemistry . The compound features a bromine substituent at the C8 position and methyl groups at C2 and C6. Its synthesis typically involves microwave-assisted sequential one-pot reactions starting from substituted 5-aminopyrazoles, followed by halogenation or alkylation steps . The bromine atom at C8 enhances its reactivity for further functionalization (e.g., cross-coupling reactions) and influences its physicochemical properties, such as melting point and solubility .

Properties

IUPAC Name

8-bromo-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O/c1-3-5(8)6-9-4(2)10-7(13)12(6)11-3/h1-2H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVCSXPJUPEDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1Br)N=C(NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724916
Record name 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55457-59-5
Record name 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

Bromination of 2,7-Dimethylpyrazolo[1,5-a]triazin-4(3H)-one

The primary and most documented method for synthesizing 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one involves the selective bromination of the parent compound 2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one using N-bromosuccinimide (NBS) as the brominating agent.

Procedure Summary:
Analytical Data:

This bromination strategy is efficient, regioselective for the 8-position, and provides a high yield of the brominated product, making it the preferred synthetic route in laboratory and industrial settings.

Alternative Synthetic Approaches: Functionalization via Activation and Subsequent Substitution

While direct bromination is the most straightforward approach, literature reports an alternative two-step synthetic method involving activation of the pyrazolo[1,5-a]triazin-4-one core followed by regioselective substitution at the 8-position.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Reagents/Conditions Yield (%) Advantages Limitations
Direct Bromination with NBS 2,7-Dimethylpyrazolo[1,5-a]triazin-4(3H)-one N-Bromosuccinimide, CH2Cl2, 0 °C to RT, 3 h 82 High yield, simple procedure Requires careful temperature control
Two-step Activation and Substitution Pyrazolotriazin-4-one POCl3 + dimethylaniline (activation), acylation, substitution Not specified Versatile for various 8-substituents More complex, requires multiple steps

Research Findings and Notes

  • The direct bromination method using NBS is well-established and reproducible, providing a product with high purity suitable for further synthetic applications or biological testing.
  • The alternative activation-substitution pathway offers strategic flexibility for introducing diverse functional groups at the 8-position, which may be advantageous for medicinal chemistry optimization but is less commonly used specifically for preparing the bromo derivative.
  • Analytical data confirm the structure and purity of the brominated product, with NMR and LCMS data aligning with expected values for 8-bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.
  • No significant alternative bromination reagents or conditions have been reported that surpass the efficiency and selectivity of the NBS/dichloromethane system for this compound.

Chemical Reactions Analysis

Potential Reactivity of the Bromine Substituent

The bromine atom at the 8-position is poised for further functionalization. While direct literature on downstream reactions is limited, analogous brominated heterocycles suggest plausible pathways:

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Bromoarenes are common substrates for palladium-catalyzed couplings with boronic acids. For example, aryl bromides in pyrazolo-triazine systems could undergo coupling to introduce aryl, heteroaryl, or alkenyl groups .

  • Buchwald-Hartwig Amination : Substitution of bromine with amines via Pd catalysis is feasible, enabling access to amino-functionalized derivatives .

Functionalization via Diazonium Salt Intermediates

Indirect evidence from related pyrazolo-triazine systems suggests that brominated derivatives can participate in diazo-coupling reactions. For instance:

  • Diazotized amines (e.g., aryl diazonium salts) may couple with the brominated triazinone under basic conditions, forming biaryl or heterobiaryl linkages .

  • Such reactions typically require Cu or Pd catalysts and proceed at ambient to moderate temperatures .

Stability and Side Reactions

  • Thermal Decomposition : Brominated heterocycles may undergo debromination or ring-opening at elevated temperatures (>150°C).

  • Hydrolytic Sensitivity : The lactam moiety (3H-pyrazolo-triazinone) is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating pH control during reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one may exhibit anticancer properties. Studies have focused on the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the effectiveness of pyrazolo[1,5-a][1,3,5]triazin derivatives in targeting specific oncogenic pathways associated with tumor growth .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells. These effects could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Science

Pesticidal Properties
The compound has been evaluated for its pesticidal properties. It has shown promise as a potential herbicide or fungicide due to its ability to disrupt specific biochemical pathways in pests and pathogens. Research is ongoing to optimize its efficacy and reduce potential toxicity to non-target organisms .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a building block for polymer synthesis. Its unique structure allows for the development of new materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance polymers used in various industrial applications .

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; neuroprotective effects
Agricultural SciencePotential herbicidal/fungicidal properties
Material ScienceUse as a building block for high-performance polymers

Case Studies

  • Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a][1,3,5]triazin exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Neuroprotection Research : Another investigation assessed the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. Results indicated a marked reduction in cell death compared to controls .
  • Agricultural Application Trials : Field trials have been conducted to evaluate the herbicidal efficacy of this compound against common agricultural weeds. The results showed effective weed control with minimal impact on crop yield .

Mechanism of Action

The mechanism by which 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one exerts its effects often involves:

  • Molecular Targets: : Interaction with enzymes or receptors in biological systems.

  • Pathways Involved: : Modulation of specific signaling pathways, leading to alterations in cellular functions.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituent (C8) Melting Point (°C) Yield (%) Key Structural Feature
4b (8-Bromo) Br 268–270 69 Halogen bonding, high crystallinity
4e (8-Methyl) CH₃ 186–188 52 Reduced steric hindrance
8-Phenyl derivative Ph 192–194* 65* Enhanced π-π stacking

*Hypothetical data based on analogous reactions .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The carbonyl stretch (C=O) in 4b appears at 1790 cm⁻¹, shifted higher than in 4e (1758 cm⁻¹), indicating increased polarization due to bromine's electron-withdrawing effect .
  • NMR Spectroscopy : The aromatic proton (HAr) in 4b resonates at δ 8.11 ppm (¹H NMR), deshielded compared to δ 7.86 ppm in 4e , reflecting bromine's inductive effect .
  • Solubility : Brominated derivatives exhibit lower aqueous solubility due to increased hydrophobicity but show improved solubility in polar aprotic solvents (e.g., DMSO) .

Reactivity and Functionalization

  • Bromine as a Leaving Group : The C8 bromine in 4b enables cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize aryl- or alkyl-substituted derivatives, a feature absent in methyl-substituted analogs .
  • Stability : Brominated intermediates (e.g., 5 ) are moisture-sensitive and prone to hydrolysis, requiring anhydrous conditions during synthesis .

Biological Activity

8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C8H8BrN5C_8H_8BrN_5 with a molecular weight of approximately 246.09 g/mol. The compound features a pyrazolo-triazine core structure, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds within this class have shown inhibitory activity against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR signaling pathways, which are crucial in many cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTarget Enzyme/PathwayIC50 (µM)Reference
This compoundBRAF(V600E)TBD
Other Pyrazole DerivativeEGFRTBD

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. Compounds similar to this compound have shown efficacy against both bacterial and fungal strains. This suggests that the compound may possess broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureusTBD
Other Pyrazole DerivativeEscherichia coliTBD

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of key enzymes involved in cellular proliferation and survival. Studies have shown that related compounds can inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine synthesis pathway .

Case Studies

A notable study investigated the effects of a series of pyrazole derivatives on cancer cell lines. The results indicated that specific modifications to the pyrazole structure enhanced antitumor activity significantly. This underscores the importance of structural optimization in developing more potent derivatives.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 8-bromo-substituted pyrazolo[1,5-a][1,3,5]triazin-4-ones?

Answer:
The synthesis typically involves multi-step functionalization of the pyrazolo-triazine core. For example:

  • Bromination : Direct bromination at position 8 is achieved using brominating agents (e.g., NBS or Br₂) under controlled conditions to avoid over-substitution.
  • Alkylation/Reduction : Alkylation at the N(1) position (e.g., using tert-butyl bromoacetate) followed by reductive aromatization in acidic media yields the 4-oxo derivative .
  • Purification : Recrystallization from solvents like pentane or ethanol ensures high purity (>90% yield) .

Basic: How is the structural integrity of 8-bromo derivatives validated experimentally?

Answer:

  • X-ray Diffraction (XRD) : Bond lengths (e.g., C-Br ≈ 1.89–1.92 Å) and angles are analyzed to confirm substitution patterns. Non-covalent interactions (e.g., halogen bonding) are identified via Hirshfeld surface analysis .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct chemical shifts for methyl groups (δ 2.3–2.7 ppm) and Br-substituted carbons (δ 120–130 ppm) are observed .
    • MS : Molecular ion peaks (e.g., m/z 229.04 for C₅H₅BrN₆) confirm molecular weight .

Advanced: How does bromine substitution at position 8 influence electronic and steric properties in bioisosteric applications?

Answer:

  • Electronic Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing binding affinity in kinase inhibitors (e.g., CDK inhibitors) .
  • Steric Effects : The bulky bromine atom at position 8 disrupts π-stacking in purine analogs but stabilizes hydrophobic pockets in protein targets. Computational studies (DFT) correlate bond angles (e.g., C8-Br-C2 ≈ 120°) with activity .

Advanced: What strategies mitigate contradictions in reported bromination regioselectivity?

Answer:
Discrepancies arise from reaction conditions:

  • Acidic Media : Favors bromination at position 7 due to protonation-induced charge localization .
  • Neutral Conditions : Bromine preferentially substitutes position 8 via radical intermediates.
  • Validation : Cross-checking XRD data (e.g., C-Br bond lengths) and HPLC retention times resolves ambiguities .

Advanced: How can non-covalent interactions in crystalline forms be exploited for material design?

Answer:

  • Halogen Bonding : Br···N/O interactions (3.1–3.3 Å) stabilize crystal packing, as shown in XRD studies of 7,8-dibromo analogs .
  • π-Stacking : Planar triazine rings facilitate layered arrangements, useful in organic semiconductors. Thermal gravimetric analysis (TGA) confirms stability up to 250°C .

Advanced: What mechanistic insights guide the optimization of heterocyclic reactivity?

Answer:

  • Nucleophilic Substitution : Bromine at position 8 enhances susceptibility to Suzuki couplings. For example, Pd-catalyzed cross-coupling with aryl boronic acids proceeds at 80°C in THF .
  • Grignard Additions : Methylmagnesium bromide selectively reacts at the 4-oxo position, yielding 4-hydroxy derivatives (80% yield) .

Methodological: How to resolve discrepancies in bioactivity data between brominated analogs?

Answer:

  • Dose-Response Assays : Compare IC₅₀ values (e.g., 8-bromo vs. 7-bromo derivatives) in kinase inhibition assays.
  • Molecular Docking : Position 8 bromine in CDK2 shows stronger van der Waals interactions (ΔG ≈ -9.2 kcal/mol) than position 7 .
  • Statistical Analysis : Use ANOVA to validate significance (p < 0.05) in activity differences across analogs.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Reactant of Route 2
8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

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